molecular formula C21H24N4O4 B7805534 Fmoc-D-Arg-OH

Fmoc-D-Arg-OH

Cat. No.: B7805534
M. Wt: 396.4 g/mol
InChI Key: DVBUCBXGDWWXNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-D-Arg-OH, also known as Nα-(9-Fluorenylmethoxycarbonyl)-L-arginine, is a derivative of the amino acid L-arginine. It is commonly used in peptide synthesis as a protecting group for the amino group of arginine. The fluorenylmethoxycarbonyl (Fmoc) group is base-labile, meaning it can be removed under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Fmoc-D-Arg-OH can be synthesized by reacting L-arginine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which is obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using the aforementioned methods. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets stringent quality standards.

Chemical Reactions Analysis

Types of Reactions: Fmoc-D-Arg-OH undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Deprotection: Removal of the Fmoc group yields free L-arginine.

    Coupling: Formation of peptide bonds results in longer peptide chains.

Scientific Research Applications

Mechanism of Action

The primary function of Fmoc-D-Arg-OH in peptide synthesis is to protect the amino group of arginine during the synthesis process. The Fmoc group is introduced by reacting the amine with Fmoc-Cl or Fmoc-OSu . The protection prevents unwanted side reactions, allowing for selective peptide bond formation. The Fmoc group is then removed under basic conditions, typically using piperidine in DMF, to yield the free amino group for further reactions .

Comparison with Similar Compounds

Fmoc-D-Arg-OH is unique due to its specific protecting group, the Fmoc group, which is base-labile and allows for selective deprotection under mild conditions. Similar compounds include:

These compounds share the Fmoc protecting group but differ in the amino acid they protect, each offering unique properties and applications in peptide synthesis.

Properties

IUPAC Name

5-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4O4/c22-20(23)24-11-5-10-18(19(26)27)25-21(28)29-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,25,28)(H,26,27)(H4,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBUCBXGDWWXNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCN=C(N)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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